1',5,5',7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’,5,5’,7-tetramethylspiro[1,3-diazatricyclo[3311~3,7~]decane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,5,5’,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the diazatricyclo and indole moieties. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1’,5,5’,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’,5,5’,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’,5,5’,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobiindane
- 5,7-Diethyl-2’,2’,6’,6’-tetramethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one
Uniqueness
1’,5,5’,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indol]-2’(1’H)-one is unique due to its specific spiro structure and the presence of both diazatricyclo and indole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C19H25N3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1',5,5',7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H25N3O/c1-13-5-6-15-14(7-13)19(16(23)20(15)4)21-9-17(2)8-18(3,11-21)12-22(19)10-17/h5-7H,8-12H2,1-4H3 |
InChI Key |
LFYJTORHBCQNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N4CC5(CC(C4)(CN3C5)C)C)C |
Origin of Product |
United States |
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